Fluoroazomycin arabinoside F-18, also known as 18F-fluoroazomycin arabinoside, is a radiolabeled compound primarily used in positron emission tomography (PET) imaging to assess tumor hypoxia. This compound is a derivative of azomycin arabinoside, which has shown promise in the visualization of hypoxic regions within tumors, making it a valuable tool in cancer diagnostics and treatment planning.
Fluoroazomycin arabinoside F-18 is classified as a radiopharmaceutical and falls under the category of nitroimidazole compounds. It is synthesized for use as a PET tracer, specifically designed to target and accumulate in hypoxic tissues, which are often found in malignant tumors due to their rapid growth outpacing their blood supply. The compound is derived from azomycin arabinoside, which has been modified to include fluorine-18, a radioactive isotope that facilitates imaging.
The synthesis of fluoroazomycin arabinoside F-18 involves several key steps:
This method has been shown to yield fluoroazomycin arabinoside F-18 with a radiochemical yield of approximately 52% when optimized for automated synthesis conditions .
Fluoroazomycin arabinoside F-18 possesses a complex molecular structure characterized by its nitroimidazole core linked to an arabinofuranosyl sugar moiety. The molecular formula can be represented as C₁₃H₁₄F₁N₃O₅, indicating the presence of fluorine, nitrogen, carbon, hydrogen, and oxygen atoms.
The structural configuration allows for selective uptake in hypoxic tissues due to its ability to undergo reduction in low oxygen environments, which enhances its utility in imaging applications.
The primary chemical reactions involving fluoroazomycin arabinoside F-18 include:
These reactions are essential for the compound's functionality as a PET tracer and its ability to selectively target hypoxic tumor regions.
Fluoroazomycin arabinoside F-18 operates on the principle of selective uptake by hypoxic cells. In low oxygen environments typical of rapidly growing tumors:
Studies have demonstrated that fluoroazomycin arabinoside F-18 shows superior biokinetics compared to other tracers like fluoromisonidazole, making it an effective option for imaging tumor hypoxia .
Fluoroazomycin arabinoside F-18 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a PET imaging agent.
Fluoroazomycin arabinoside F-18 is primarily utilized in:
Fluoroazomycin arabinoside F-18 (¹⁸F-FAZA) is a fluorine-18 labeled 2-nitroimidazole derivative with the molecular formula C₈H₁₀F¹⁸N₃O₅ and a molecular weight of 246.183 g/mol. Its systematic IUPAC name is (2S,3S,4S,5S)-2-[(¹⁸F)fluoromethyl]-5-(2-nitro-1H-imidazol-1-yl)oxolane-3,4-diol. The compound features four defined stereocenters in an absolute configuration, with the fluorine-18 atom incorporated at the C5' position of the arabinofuranose ring (Figure 1). This α-configured arabinosyl glycoside linkage provides enhanced metabolic stability compared to β-anomers or other sugar moieties, resisting enzymatic cleavage in vivo [5] [8].
Synthesis Pathways:The radiosynthesis typically proceeds via nucleophilic aliphatic substitution using a precursor molecule, 1-(2,3-diacetyl-5-tosyl-α-D-arabinofuranosyl)-2-nitroimidazole. The process involves three critical steps:
Alternative synthetic routes include:
Table 1: Key Nuclear Properties of Fluorine-18
Property | Value | Implication for Imaging |
---|---|---|
Half-life (t₁/₂) | 109.77 minutes | Permits multi-step synthesis |
Decay mode | β⁺ (97%), EC (3%) | Enables PET detection |
Maximum β⁺ energy | 0.64 MeV | Short positron range (≈0.6 mm) |
Theoretical specific activity | 6.3 × 10⁴ GBq/μmol | High detection sensitivity |
Decay product | ¹⁸O (stable) | Low radiotoxicity |
Radiolabeling Optimization:The radiochemical yield (RCY) of ¹⁸F-FAZA is highly dependent on:
Under optimal conditions, non-decay-corrected RCY reaches 52.4 ± 5.3% (n=8) with radiochemical purity >98% and specific activity >300 GBq/μmol. Isotopic stability is excellent, with >95% ¹⁸F-FAZA remaining intact in saline or plasma after 8 hours at 22°C [1] [3].
Challenges in β-Anomer Radiolabeling:Synthesis of β-¹⁸F-FAZA generates complex radiofluorinated by-products despite using analogous precursors (β-Ac₂TsAZA). Though β-anomers exhibit superior C1' bond stability, purification hurdles currently limit their clinical utility [3].
¹⁸F-FAZA's pharmacokinetics are governed by three key physicochemical properties:
These properties confer superior biodistribution compared to first-generation hypoxia tracers like ¹⁸F-FMISO. ¹⁸F-FAZA clears 2.1-fold faster from blood and 1.8-fold faster from muscle tissue, achieving tumor-to-muscle ratios of 7.3 ± 2.3 at 2 hours post-injection vs. 1.9 ± 0.4 for ¹⁸F-FMISO (Figure 2). This enables high-contrast PET imaging as early as 90–120 minutes post-administration [4].
Table 2: Comparative Biodistribution of Hypoxia Tracers in Murine Models
Tracer | Tumor-to-Blood (2h) | Tumor-to-Muscle (2h) | Lipophilicity (log P) | Clearance Half-life (Blood) |
---|---|---|---|---|
¹⁸F-FAZA | 3.8 ± 0.9 | 7.3 ± 2.3 | 0.45 ± 0.05 | 32 ± 8 minutes |
¹⁸F-FMISO | 1.2 ± 0.3 | 1.9 ± 0.4 | 0.94 ± 0.10 | 68 ± 12 minutes |
β-¹⁸F-FAZA | 4.1 ± 1.1 | 6.9 ± 2.0 | 0.42 ± 0.07 | 29 ± 7 minutes |
Hypoxia Targeting Mechanism:In hypoxic cells (pO₂ < 10 mmHg), ¹⁸F-FAZA undergoes intracellular nitroreductase-mediated reduction. The generated reactive intermediates (e.g., nitro radical anions) covalently bind to macromolecules, leading to selective retention. Autoradiography studies confirm colocalization with pimonidazole adducts in hypoxic tumor regions (r=0.87, p<0.001) [4] [10].
Clinical translation requires robust, GMP-compliant synthesis systems. The modified NIRS (National Institute of Radiological Sciences) automated module achieves high-yield ¹⁸F-FAZA production via:
Process Optimization:
Table 3: Automated Synthesis Parameters and Performance
Parameter | Optimized Condition | Performance Output |
---|---|---|
Precursor amount | 2.5 mg (5.2 μmol) | RCY: 52.4 ± 5.3% (decay-corrected) |
Base (K₂CO₃) | 0.69 mg (5.0 μmol) | Specific activity: >300 GBq/μmol |
Labeling solvent | DMSO (0.4 mL) | Radiochemical purity: >98% |
Hydrolysis time | 3 min (RT) | Synthesis time: 50.5 ± 1.5 min |
Formulation buffer | Phosphate saline (pH 7.4) | Sterility: >99.5% |
Scalability:This system reliably produces 9.1 ± 1.4 GBq per batch (35 μA beam current, 1h irradiation), sufficient for 10–15 patient doses. Column-based purification techniques further streamline production, eliminating HPLC while maintaining >95% radiochemical purity [1] [7].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7